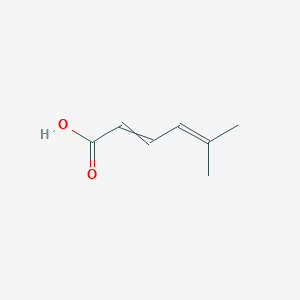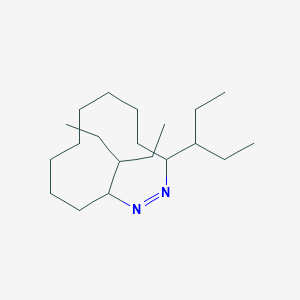
2-Methyl-6-hepten-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-hepten-3-ol is an organic compound with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . It is a colorless liquid with a pleasant odor, commonly used in the fragrance industry. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain, making it an alcohol.
Synthetic Routes and Reaction Conditions:
Reduction or Catalytic Hydrogenation of Methylheptenone: One common method involves the reduction or catalytic hydrogenation of methylheptenone.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methyl-6-hepten-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, altering metabolic pathways.
Comparación Con Compuestos Similares
6-Methyl-3-hepten-2-ol: Similar in structure but differs in the position of the hydroxyl group.
5-Hepten-2-one, 6-methyl-: Contains a ketone group instead of a hydroxyl group.
5-Hepten-2-ol, 6-methyl-: Another similar compound with a different position of the hydroxyl group.
Uniqueness: 2-Methyl-6-hepten-3-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, setting it apart from other similar compounds.
Propiedades
Número CAS |
78631-45-5 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h4,7-9H,1,5-6H2,2-3H3 |
Clave InChI |
HZXRKEFLPMNBGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
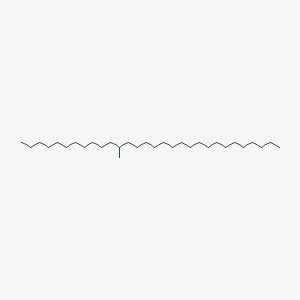
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
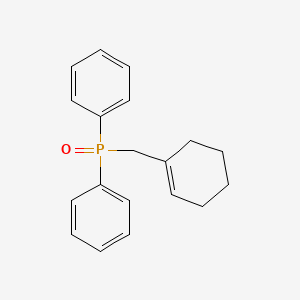

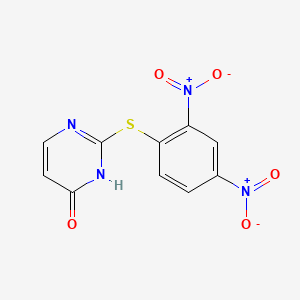
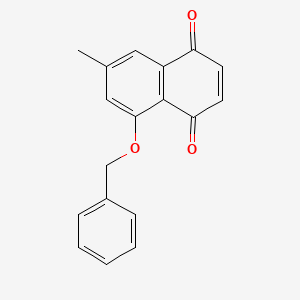
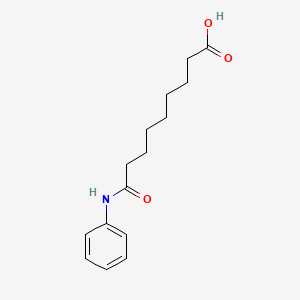
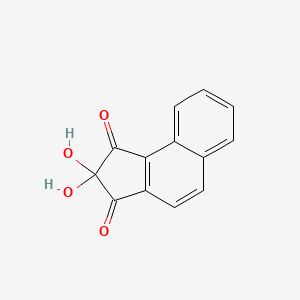
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
